molecular formula C11H13NO4 B554258 Z-beta-Ala-OH CAS No. 2304-94-1

Z-beta-Ala-OH

Cat. No.: B554258
CAS No.: 2304-94-1
M. Wt: 223.22 g/mol
InChI Key: GEVGRLPYQJTKKS-UHFFFAOYSA-N
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Description

Z-beta-Ala-OH (N-Benzyloxycarbonyl-beta-alanine, CAS 2304-94-1) is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. Its molecular formula is C₁₁H₁₃NO₄, with a molecular weight of 223.2 g/mol. The benzyloxycarbonyl (Z) group serves as a temporary protective moiety for the amine functionality, enabling selective reactions at the carboxylic acid group during solid-phase peptide synthesis (SPPS). This compound is commercially produced by Shanghai Hanhong Scientific Co., Ltd., which specializes in non-natural and D-type amino acids.

Its stability under acidic conditions and compatibility with standard coupling reagents (e.g., HOBt, EDCI) make it a versatile building block for constructing β-amino acid-containing peptides, which are increasingly studied for their enhanced metabolic stability and unique conformational properties.

Properties

IUPAC Name

3-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
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InChI

InChI=1S/C11H13NO4/c13-10(14)6-7-12-11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVGRLPYQJTKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177596
Record name N-Benzyloxycarbonyl-beta-alanine
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Molecular Weight

223.22 g/mol
Source PubChem
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CAS No.

2304-94-1
Record name N-(Benzyloxycarbonyl)-β-alanine
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Record name N-Benzyloxycarbonyl-beta-alanine
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Record name 2304-94-1
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Record name N-BENZYLOXYCARBONYL-BETA-ALANINE
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Preparation Methods

The preparation of Z-beta-Ala-OH generally involves the following steps :

    Reaction of Benzyl Chlorocarbamate with Sodium Carbonate: This reaction produces benzyl N-CBZ-methylcarbamate (N-benzyloxycarbonylmethylaminoformate).

    Reaction with Sodium Hydroxide Solution: The product from the first step is then reacted with sodium hydroxide solution to yield this compound.

Chemical Reactions Analysis

Z-beta-Ala-OH undergoes various chemical reactions, including:

Scientific Research Applications

Z-beta-Ala-OH has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: It serves as a protective group for amino acids in peptide synthesis.

    Medicine: It is used in the synthesis of polypeptide drugs, protecting alanine residues during the synthesis process.

    Industry: It is utilized in the preparation of various organic molecules for industrial applications.

Comparison with Similar Compounds

Z-beta-Ala-OH vs. Fmoc-beta-Ala-OH

Property This compound Fmoc-beta-Ala-OH
Protecting Group Benzyloxycarbonyl (Z) Fluorenylmethyloxycarbonyl (Fmoc)
Molecular Weight 223.2 g/mol 311.3 g/mol
Deprotection Conditions Acid-labile (e.g., HBr/AcOH) Base-labile (e.g., piperidine)
Application Acid-stable SPPS strategies Alkaline SPPS (e.g., Fmoc/t-Bu)
Solubility Soluble in DMSO, ethanol Similar, but higher hydrophobicity

The Fmoc group’s base sensitivity allows orthogonal deprotection in modern SPPS, whereas the Z group is preferred for acid-mediated strategies. Fmoc-beta-Ala-OH’s higher molecular weight and hydrophobicity may influence peptide solubility and purification.

This compound vs. Boc-beta-Ala-OH

Property This compound Boc-beta-Ala-OH
Protecting Group Z tert-Butoxycarbonyl (Boc)
Deprotection Conditions Strong acids (e.g., TFA) Moderate acids (e.g., HCl/dioxane)
Stability Stable under mild acids Less stable in prolonged acidic conditions

Boc protection is often used in solution-phase synthesis due to its moderate deprotection requirements, while Z groups are favored in hybrid SPPS protocols.

Analogues with Modified Backbones or Side Chains

This compound vs. H-β-(3-Benzothienyl)-Ala-OH

Property This compound H-β-(3-Benzothienyl)-Ala-OH
Side Chain Propanoic acid 3-Benzothienyl group
Solubility Moderate in organics High in chloroform, ethanol
Application Peptide backbone modification Anticancer/anti-inflammatory drug intermediates

The benzothienyl side chain in H-β-(3-Benzothienyl)-Ala-OH enhances lipophilicity, making it suitable for membrane-permeable drug candidates, whereas this compound is primarily a synthetic intermediate.

This compound vs. Z-Ala-OH

Property This compound Z-Ala-OH (α-isomer)
Amino Acid Position β-carbon α-carbon
Molecular Weight 223.2 g/mol 223.2 g/mol
Conformational Effects Induces helical/turn motifs Standard α-helix compatibility

The β-amino acid backbone of this compound introduces steric and electronic constraints, enabling non-canonical peptide secondary structures compared to its α-analogue.

Data Tables

Table 1. Physicochemical Properties of Selected Analogues

Compound CAS Number Molecular Weight Solubility Profile
This compound 2304-94-1 223.2 DMSO, ethanol
Fmoc-beta-Ala-OH 35737-10-1 311.3 DMSO, DMF
H-β-(3-Benzothienyl)-Ala-OH 72120-71-9 265.3 Chloroform, ethanol

Biological Activity

Z-beta-Ala-OH, also known as Z-beta-alanine hydroxylamine, is a derivative of beta-alanine, a naturally occurring beta-amino acid. This compound is of interest due to its potential biological activities, including its role in metabolic pathways and its implications in various physiological processes. This article explores the biological activity of this compound, drawing from a range of studies and data.

Overview of Beta-Alanine

Beta-alanine is synthesized in the body from the degradation of dihydrouracil and carnosine. It serves as a precursor for carnosine and anserine, which are important dipeptides involved in muscle function and pH buffering during high-intensity exercise. Additionally, beta-alanine can be converted into malonate through transamination reactions, contributing to fatty acid biosynthesis .

Biological Mechanisms

1. Metabolic Pathways:
this compound is involved in several metabolic pathways:

  • Transamination Reactions: It can undergo transamination with pyruvate to form malonate-semialdehyde and L-alanine, highlighting its role in amino acid metabolism .
  • Neurotransmitter Activity: There is evidence that beta-alanine can act as a neurotransmitter, potentially replacing gamma-aminobutyric acid (GABA) at neuronal receptors, which may influence excitatory and inhibitory signaling in the nervous system .

2. Physiological Effects:
Recent studies have shown that supplementation with beta-alanine can enhance athletic performance by increasing muscle carnosine levels, thereby improving exercise capacity and delaying fatigue . The sustained-release formulations of beta-alanine have demonstrated improved bioavailability and reduced side effects compared to traditional formulations .

Research Findings

Case Studies:
A randomized controlled trial investigated the effects of a sustained-release formulation of beta-alanine on recreationally trained men. Participants who received 15 g/day for 30 days showed significant increases in serum triglycerides and LDL-cholesterol levels compared to baseline measurements. However, no significant differences were noted between the experimental and control groups regarding overall health markers .

Table 1: Summary of Key Findings from Clinical Trials

StudyParticipantsDosageDurationKey Findings
de Salazar et al. (2023)19 men (10 experimental, 9 placebo)15 g/day30 daysIncreased triglycerides and LDL-cholesterol; no significant differences between groups
Ávila-Gandía et al. (2023)World tour cyclists5 g four times daily1 weekAttenuated performance loss during overreaching training; no side effects reported

Enzymatic Interactions

This compound interacts with various enzymes that facilitate its metabolism:

  • 4-Aminobutyrate Aminotransferase: Catalyzes the conversion of beta-alanine to malonic semialdehyde .
  • Fatty Aldehyde Dehydrogenase: Involved in the oxidation of long-chain fatty aldehydes, indicating a broader metabolic role for beta-alanine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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